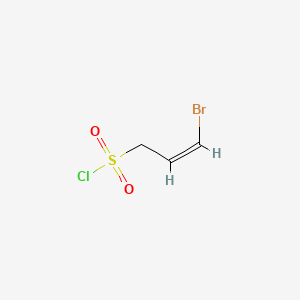
(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride is an organic compound characterized by the presence of a bromine atom, a sulfonyl chloride group, and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride typically involves the reaction of 3-bromoprop-2-ene-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-bromoprop-2-ene-1-ol+chlorosulfonic acid→(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Oxidation and Reduction Reactions: The sulfonyl chloride group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium or nickel may be used to facilitate addition reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with hydrogen can result in the reduction of the double bond.
Applications De Recherche Scientifique
(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various functional groups, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-bromoprop-2-ene-1-sulfonyl chloride: Similar structure but different configuration around the double bond.
3-chloroprop-2-ene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
3-bromoprop-2-ene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
Uniqueness
(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride is unique due to its specific configuration and the presence of both a bromine atom and a sulfonyl chloride group. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
1937253-54-7 |
|---|---|
Formule moléculaire |
C3H4BrClO2S |
Poids moléculaire |
219.49 g/mol |
Nom IUPAC |
(Z)-3-bromoprop-2-ene-1-sulfonyl chloride |
InChI |
InChI=1S/C3H4BrClO2S/c4-2-1-3-8(5,6)7/h1-2H,3H2/b2-1- |
Clé InChI |
XRVUKQKOWRSTOH-UPHRSURJSA-N |
SMILES isomérique |
C(/C=C\Br)S(=O)(=O)Cl |
SMILES canonique |
C(C=CBr)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B13473214.png)





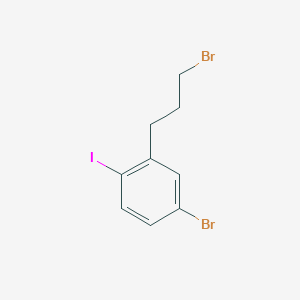
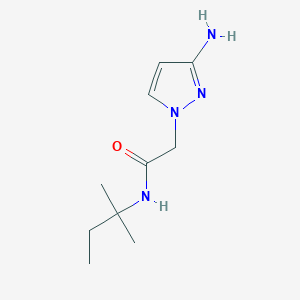
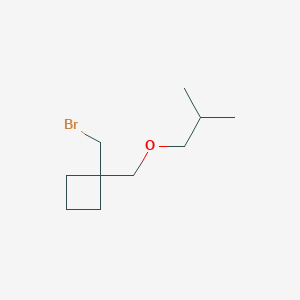
![2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473259.png)
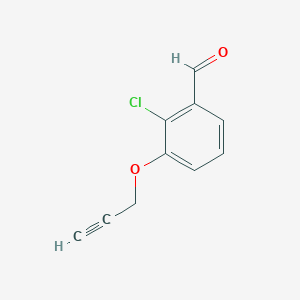
![1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13473273.png)
